2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a piperidine ring substituted with a methyl group, a thiazole ring substituted with a phenyl group, and an acetamide linkage connecting these two moieties. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and piperidine rings via an acetamide linkage. This can be achieved through an amide bond formation reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperidine ring or the thiazole ring under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)ethanamide: Similar structure with an ethanamide linkage.
2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)propionamide: Similar structure with a propionamide linkage.
Uniqueness
The uniqueness of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide lies in its specific combination of functional groups and the resulting biological activity. Its distinct structure may confer unique properties compared to other similar compounds.
Properties
CAS No. |
373617-51-7 |
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Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21N3OS/c1-13-7-9-20(10-8-13)11-16(21)19-17-18-15(12-22-17)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,19,21) |
InChI Key |
ZROXHJANOZQUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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